
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities . These activities can be attributed to their interaction with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects . These effects could be the result of the compound’s interaction with various biochemical pathways.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that this compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using ethylsulfonyl chloride in the presence of a base.
Coupling with Phenyl Group: The pyridazine derivative is then coupled with a phenyl group through a cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Nitrobenzamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyridazine ring.
Substitution: The phenyl and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various substituents on the phenyl or pyridazine rings.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Nitrobenzamide Derivatives: Compounds with nitrobenzamide moieties, such as certain anticancer agents.
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is unique due to the combination of its pyridazine ring, ethylsulfonyl group, and nitrobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H16N4O6S2, with a molecular weight of approximately 416.47 g/mol. The structure contains a pyridazine moiety linked to an ethylsulfonyl group, which is significant for its biological activity.
Research indicates that compounds containing pyridazine derivatives exhibit diverse pharmacological effects, including:
- Inhibition of Calcium Ion Influx : Some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation.
- Anticancer Activity : The compound may interact with various biochemical pathways involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
A431 | 0.28 |
HepG2 | 0.59 |
MCF-7 | 0.50 |
These findings suggest that the compound exhibits strong inhibitory activity against tumor cells, comparable to established chemotherapeutics.
The proposed mechanism involves the formation of irreversible covalent bonds between the compound and specific amino acid residues in target proteins, such as those involved in cell signaling pathways related to growth and survival. This interaction can lead to the inhibition of pathways like EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers .
Case Studies
- Case Study on EGFR Inhibition :
- Comparative Analysis with Other Compounds :
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-12-11-17(21-22-18)13-3-7-15(8-4-13)20-19(24)14-5-9-16(10-6-14)23(25)26/h3-12H,2H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYQMJQPOEUJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.